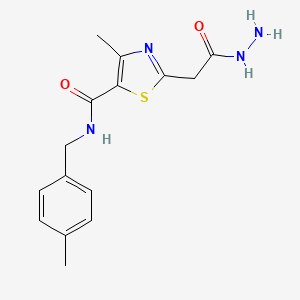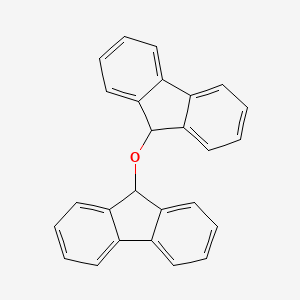![molecular formula C25H27BO3 B6309324 2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2724208-25-5](/img/structure/B6309324.png)
2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
A structurally similar compound, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, has been reported to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain .
Mode of Action
The structurally similar benzothiazole derivative mentioned above was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound might bind to the active site of the enzyme, preventing it from interacting with its natural substrate.
Biochemical Pathways
This could potentially affect various dopamine-mediated pathways, including those involved in mood regulation and motor control .
Pharmacokinetics
The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that it can reach the brain to exert its effects. The compound’s bioavailability, distribution, metabolism, and excretion properties would need to be determined through further studies.
Result of Action
This could potentially result in improved mood and motor function, particularly in conditions like Parkinson’s disease where dopamine levels are typically reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(4-[2-(Benzyloxy)phenyl]phenyl)boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Including amines or alcohols for substitution reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Boronic Esters: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Organic Synthesis: As a reagent in the formation of complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of polymers and advanced materials.
Biological Studies: As a probe in biochemical assays and molecular imaging
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyloxyphenyl)ethanol
- 4-(Benzyloxy)phenol
- 4-Benzyloxybenzophenone
Uniqueness
2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions. Unlike other boronic esters, it offers enhanced performance under mild reaction conditions, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylmethoxyphenyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BO3/c1-24(2)25(3,4)29-26(28-24)21-16-14-20(15-17-21)22-12-8-9-13-23(22)27-18-19-10-6-5-7-11-19/h5-17H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTMDOYTVUWQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309248.png)
amino}propanoic acid](/img/structure/B6309257.png)
![3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
![3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309276.png)

amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone](/img/structure/B6309310.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)

![7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6309336.png)

